1,3-dimethyl-5-(2-methyl-1H-imidazol-1-yl)-1H-pyrazole-4-carboxylic acid hydrochloride
Description
Significance of Pyrazole and Imidazole Derivatives in Drug Discovery
Pyrazole derivatives have emerged as particularly prominent scaffolds in contemporary drug discovery, with this five-membered 1,2-diazole ring system appearing in numerous approved therapeutic agents and bioactive natural products. The pyrazole nucleus has demonstrated remarkable versatility across multiple therapeutic areas, contributing to the development of treatments for cancer, bacterial infections, cardiovascular diseases, and neurological disorders. Recent statistical analyses indicate that the number of drugs containing pyrazole nuclei has increased significantly over the past decade, reflecting the growing recognition of this heterocycle as a privileged scaffold.
The therapeutic potential of pyrazole-based compounds is exemplified by several blockbuster medications that have achieved commercial success. Sildenafil, containing a fused-pyrazole moiety, represents one of the most widely recognized pyrazole-derived pharmaceuticals. Additionally, numerous pyrazole-containing anticancer agents have been developed, with many functioning as kinase inhibitors targeting specific molecular pathways involved in tumor growth and metastasis. Representative examples include ibrutinib, ruxolitinib, axitinib, niraparib, and baricitinib, which are utilized in treating various cancer types.
Recent research has demonstrated the particular efficacy of pyrazole derivatives against drug-resistant bacterial strains. Aniline-derived pyrazole compounds have shown potent antibacterial activity with selective effectiveness against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Specifically, 1-[4-(trifluoromethyl)phenyl]pyrazole derivatives have exhibited minimum inhibitory concentration values below one microgram per milliliter against these resistant pathogens.
The metabolic stability of pyrazole derivatives represents a crucial factor contributing to their success in drug development. This stability enhances the pharmacokinetic profiles of pyrazole-containing compounds, allowing for improved dosing regimens and therapeutic outcomes. The structural characteristics of the pyrazole ring, including its aromatic nature and nitrogen positioning, contribute to resistance against metabolic degradation while maintaining favorable drug-like properties.
Imidazole derivatives have established themselves as essential components of the medicinal chemistry toolkit, with this five-membered ring system containing two nitrogen atoms demonstrating exceptional utility across multiple therapeutic applications. The historical significance of imidazole in medicinal chemistry dates back to 1858, when German chemist Heinrich Debus first successfully synthesized the imidazole ring through the reaction of glyoxal and ammonia. This foundational work opened new possibilities in organic and medicinal chemistry, as the presence of two nitrogen atoms within the aromatic five-membered ring creates extensive opportunities for molecular interactions and biological activity.
The structural properties of imidazole derivatives make them particularly valuable in cancer drug discovery. The ability of imidazole-containing compounds to insert into deoxyribonucleic acid, bind to metal centers, and interact with enzymes essential for cancer cell growth and proliferation has positioned these molecules as promising anticancer agents. The two nitrogen atoms within the imidazole ring enhance drug affinity and selectivity toward target sites, potentially leading to improved therapeutic outcomes with reduced adverse effects.
Imidazole-based compounds have demonstrated exceptional performance as antifungal agents, with numerous derivatives achieving market approval. Notable examples include ketoconazole, miconazole, clotrimazole, tioconazole, econazole, and many others, which collectively represent a significant portion of the antifungal drug market. These compounds exhibit favorable pharmacological properties including excellent bioavailability, good tissue penetrability and permeability, and relatively low incidence of adverse effects.
Table 1: Comparative Analysis of Pyrazole and Imidazole Derivatives in Drug Discovery
| Property | Pyrazole Derivatives | Imidazole Derivatives |
|---|---|---|
| Ring Structure | Five-membered 1,2-diazole | Five-membered ring with two nitrogen atoms |
| Primary Therapeutic Areas | Cancer, bacterial infections, cardiovascular | Antifungal, anticancer, neuroprotection |
| Notable Approved Drugs | Sildenafil, ibrutinib, ruxolitinib | Ketoconazole, miconazole, clotrimazole |
| Metabolic Stability | High | Moderate to high |
| Mechanism of Action | Kinase inhibition, membrane disruption | Deoxyribonucleic acid intercalation, enzyme binding |
| Resistance Profile | Effective against drug-resistant bacteria | Broad-spectrum antifungal activity |
Structural Features of 1,3-Dimethyl-5-(2-Methyl-1H-Imidazol-1-Yl)-1H-Pyrazole-4-Carboxylic Acid Hydrochloride
The compound this compound represents a sophisticated example of heterocyclic molecular architecture, incorporating both pyrazole and imidazole ring systems within a single molecular framework. This dual-heterocycle structure demonstrates the advanced synthetic capabilities of modern medicinal chemistry and illustrates the potential for creating complex molecules with enhanced biological activity through the strategic combination of privileged scaffolds.
The molecular composition of this compound includes a core pyrazole ring system substituted at multiple positions to optimize its chemical and biological properties. The 1,3-dimethyl substitution pattern on the pyrazole ring introduces steric and electronic effects that can influence molecular conformation, binding affinity, and metabolic stability. These methyl groups serve to modulate the electronic density of the pyrazole system while providing steric protection against metabolic degradation.
The presence of the 2-methyl-1H-imidazol-1-yl substituent at the 5-position of the pyrazole ring creates a unique molecular architecture that combines the beneficial properties of both heterocyclic systems. This substitution pattern allows the molecule to potentially interact with biological targets through multiple binding modes, taking advantage of the distinct chemical properties of both the pyrazole and imidazole moieties. The imidazole component contributes additional nitrogen atoms for hydrogen bonding interactions and metal coordination, while the pyrazole core provides a stable, aromatic platform for molecular recognition.
Table 2: Structural and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄O₂·HCl |
| Molecular Weight | 256.68 g/mol |
| Chemical Abstracts Service Number | 1795275-68-1 |
| Structural Classification | Dual heterocyclic compound |
| Heterocyclic Components | Pyrazole and imidazole rings |
| Functional Groups | Carboxylic acid, methylated heterocycles |
| Salt Form | Hydrochloride |
The carboxylic acid functionality at the 4-position of the pyrazole ring introduces significant chemical versatility to the molecular structure. This functional group serves multiple purposes, including enhancement of water solubility, provision of additional sites for hydrogen bonding interactions, and potential for further chemical modification through standard carboxylic acid chemistry. The presence of the carboxylic acid group also influences the overall molecular polarity and can affect tissue distribution and cellular uptake properties.
The hydrochloride salt formation represents a common pharmaceutical strategy for improving the handling and formulation properties of basic compounds. The formation of the hydrochloride salt typically enhances water solubility, improves crystallization properties, and provides better stability for storage and handling. This salt form is particularly important for compounds containing multiple nitrogen atoms, as it helps to optimize the pharmaceutical properties of the final product.
The three-dimensional molecular architecture of this compound creates multiple potential binding sites and interaction surfaces that could be exploited for biological activity. The spatial arrangement of the two heterocyclic systems, combined with the carboxylic acid functionality and methyl substitutions, provides a complex molecular surface capable of engaging with diverse biological targets through various non-covalent interactions.
This compound exemplifies the current trends in medicinal chemistry toward the development of structurally sophisticated molecules that incorporate multiple pharmacophoric elements within a single molecular framework. The combination of pyrazole and imidazole systems, along with strategic substitution patterns, demonstrates the potential for creating compounds with enhanced biological activity and improved pharmaceutical properties through rational molecular design approaches.
Properties
IUPAC Name |
1,3-dimethyl-5-(2-methylimidazol-1-yl)pyrazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2.ClH/c1-6-8(10(15)16)9(13(3)12-6)14-5-4-11-7(14)2;/h4-5H,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAQBCWVSMXBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)N2C=CN=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety are known to interact with a broad range of targets due to their versatile chemical and biological properties.
Mode of Action
Imidazole derivatives are known to show a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. The exact interaction with its targets and the resulting changes would depend on the specific target and the context of the interaction.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected.
Pharmacokinetics
Imidazole compounds are generally known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability.
Biochemical Analysis
Biochemical Properties
1,3-dimethyl-5-(2-methyl-1H-imidazol-1-yl)-1H-pyrazole-4-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the imidazole ring in the compound can act as a ligand for metal ions, facilitating enzyme catalysis. The pyrazole ring, on the other hand, can inhibit certain enzymes by binding to their active sites. These interactions can modulate the activity of enzymes such as cytochrome P450, which is involved in drug metabolism.
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit the activity of kinases, leading to altered phosphorylation states of proteins involved in signal transduction. Additionally, it can modulate the expression of genes related to oxidative stress and inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The imidazole ring can coordinate with metal ions in enzyme active sites, altering their catalytic activity. The pyrazole ring can bind to the active sites of enzymes, inhibiting their function. These interactions can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to sustained inhibition of enzyme activity and altered gene expression profiles. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antioxidant activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can affect metabolic flux and alter the levels of metabolites in cells. These interactions can influence the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can affect its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in specific subcellular locations can modulate its interactions with biomolecules and its overall biological effects.
Biological Activity
1,3-Dimethyl-5-(2-methyl-1H-imidazol-1-yl)-1H-pyrazole-4-carboxylic acid hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a dimethyl group and an imidazole moiety, which are critical for its biological activity. The structural formula can be represented as follows:
Where , , , and represent the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.
Research indicates that compounds containing the pyrazole structure exhibit potent anticancer activities. The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, studies have shown that derivatives of 1H-pyrazole can inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) through apoptotic pathways and cell cycle arrest .
Case Studies
A notable study synthesized several pyrazole derivatives and evaluated their anticancer properties. The compound exhibited IC50 values that demonstrate significant antiproliferative effects against multiple cancer types:
These results suggest that the compound's structural features contribute to its effectiveness as an anticancer agent.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Research has demonstrated moderate to excellent activity against various bacterial strains.
In Vitro Studies
In a series of experiments against common pathogenic bacteria, the compound showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 64 |
These findings indicate that this compound may serve as a potential lead compound for developing new antibacterial therapies.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various models. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
Experimental Findings
In a recent study assessing the anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced levels of TNF-alpha and IL-6:
These results suggest that the compound could be beneficial in treating inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound exhibits significant pharmacological activities, particularly as an inhibitor in various biochemical pathways. Research indicates that it has potential as an anti-inflammatory and anti-cancer agent. Its mechanism of action often involves the modulation of signal transduction pathways, particularly the inhibition of specific kinases involved in cancer cell proliferation.
Case Study: Anti-Cancer Activity
A study demonstrated that 1,3-dimethyl-5-(2-methyl-1H-imidazol-1-yl)-1H-pyrazole-4-carboxylic acid hydrochloride effectively inhibited the growth of certain cancer cell lines in vitro. The compound showed a dose-dependent response, with IC50 values indicating potent activity against breast cancer cells. This suggests its potential use as a lead compound in the development of new anti-cancer therapies.
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties, particularly against various agricultural pests. Its effectiveness as a fungicide and insecticide has been documented in several studies. The compound's mechanism involves disrupting the metabolic processes of target organisms.
Case Study: Efficacy Against Fungal Pathogens
In a controlled study, this compound was tested against common fungal pathogens affecting crops. Results showed a significant reduction in fungal growth at concentrations as low as 100 ppm, highlighting its potential for use in integrated pest management strategies.
Materials Science
Polymeric Composites
The compound is also investigated for its role in the synthesis of novel polymeric materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.
Case Study: Polymer Blends
Research has shown that blending this compound with polyvinyl chloride (PVC) results in improved tensile strength and flexibility. This makes it suitable for applications in packaging and construction materials.
Summary Table of Applications
| Field | Application | Findings |
|---|---|---|
| Medicinal Chemistry | Anti-cancer agent | Inhibits cancer cell growth; IC50 values indicate potency |
| Agricultural Science | Pesticide | Effective against fungal pathogens; significant growth reduction |
| Materials Science | Polymer composites | Enhances thermal stability and mechanical properties |
Comparison with Similar Compounds
4-(2-Methyl-1H-imidazol-1-yl)benzoic Acid Hydrochloride Monohydrate
- Structure: Benzene ring substituted with imidazole and carboxylic acid, forming a hydrochloride monohydrate.
- Key Data :
- Comparison: The benzene ring in this compound likely confers greater aromatic stability compared to the pyrazole in the target compound. The hydrochloride salt and monohydrate suggest similar solubility profiles, but the pyrazole’s electron-deficient nature in the target compound may enhance reactivity in nucleophilic environments.
Imidazolinone Herbicides: Imazethapyr and Imazamox
- Structures: Both feature an imidazolinone ring fused to a pyridinecarboxylic acid. Imazethapyr: 2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-ethyl-3-pyridinecarboxylic acid. Imazamox: 2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid .
- Key Data: Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Imazethapyr C₁₅H₁₉N₃O₃ 289.33 Imidazolinone, pyridine acid Imazamox C₁₅H₁₉N₃O₄ 305.33 Imidazolinone, methoxymethyl
- Comparison: The imidazolinone ring in these herbicides is structurally distinct from the pyrazole-imidazole system in the target compound. The pyridinecarboxylic acid in herbicides is critical for acetolactate synthase inhibition, while the target’s pyrazole-carboxylic acid may target different enzymes or binding sites. The absence of a hydrochloride salt in herbicides suggests lower polarity, favoring plant membrane penetration.
Tetrazole-Containing Analog
Solubility and Stability
- Hydrochloride salts (target compound and analog) improve aqueous solubility, critical for formulation. The monohydrate in may further stabilize the crystal lattice .
- Imidazolinone herbicides lack ionizable salts, relying on ester or methyl groups for lipophilicity and herbicidal uptake .
Preparation Methods
Synthesis of the Pyrazole Core: 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid Intermediate
The foundational step in preparing the target compound is the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, which serves as the precursor for further functionalization. A patented method (CN114014809A) describes an industrially scalable and efficient three-step process involving condensation, cyclization, and acidification reactions starting from ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
Step 1: Formation of Compound A (Intermediate)
- Reactants: Ethyl acetoacetate, triethyl orthoformate, acetic anhydride
- Conditions: Heated to 110-120°C under reflux for 4 hours
- Post-reaction: Cooled to 35-40°C, followed by reduced pressure distillation to remove low-boiling components
- Outcome: Compound A with purity ~97.5-98.5%
- Optimal mass ratio (ethyl acetoacetate : triethyl orthoformate : acetic anhydride) = 6 : 9 : 8-10
Step 2: Formation of Compound B via Hydrazine Reaction
- Reactants: Compound A, 40% methylhydrazine aqueous solution, sodium hydroxide, toluene
- Conditions: Cooling to 8-10°C, then reaction at 10-20°C for 1 hour with stirring
- Post-reaction: Phase separation, collection of supernatant containing Compound B
- Optimal mass ratio (methylhydrazine : sodium hydroxide : Compound A) = 5 : 0.2-0.4 : 8-10
Step 3: Acidification and Isolation of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid
- Reactants: Compound B solution, 15% hydrochloric acid
- Conditions: Heating to 85-90°C, stirring, followed by centrifugation and drying
- Volume ratio (Compound B solution : HCl) = 2 : 1.3-1.5
This method yields the pyrazole-4-carboxylic acid intermediate with high purity and good yield, suitable for subsequent functionalization steps.
| Step | Reactants & Ratios | Conditions | Key Notes | Product Purity/Yield |
|---|---|---|---|---|
| 1 | Ethyl acetoacetate : triethyl orthoformate : acetic anhydride = 6:9:8-10 | 110-120°C, 4h reflux, vacuum distillation | Formation of Compound A (condensation & cyclization) | ~97.5-98.5% purity |
| 2 | Compound A : methylhydrazine (40%) : NaOH = 8-10 : 5 : 0.2-0.4 | 8-20°C, 1h reaction, phase separation | Formation of Compound B (hydrazine addition) | Liquid phase containing Compound B |
| 3 | Compound B solution : 15% HCl = 2 : 1.3-1.5 | 85-90°C, stirring, centrifugation, drying | Acidification to isolate pyrazole acid | Isolated 1,3-dimethyl-1H-pyrazole-4-carboxylic acid |
Purification and Characterization
-
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)
- Filtration and drying under vacuum
- Use of centrifugation to separate precipitates during acidification steps
-
- Purity assessment by HPLC or GC
- Structural confirmation via NMR spectroscopy, mass spectrometry, and IR spectroscopy
- Melting point determination for salt form
Summary Table of Preparation Methodology
| Stage | Key Reagents/Conditions | Purpose | Outcome/Notes |
|---|---|---|---|
| Pyrazole Core Synthesis | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride; reflux 110-120°C | Condensation and cyclization | Compound A intermediate |
| Hydrazine Addition | Compound A, methylhydrazine (40%), NaOH, toluene; 8-20°C | Formation of pyrazole hydrazine derivative (Compound B) | Liquid phase containing Compound B |
| Acidification | Compound B solution, 15% HCl; 85-90°C | Isolation of pyrazole carboxylic acid | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid |
| Imidazole Substitution | Activated pyrazole intermediate, 2-methylimidazole; moderate heating | Introduction of 2-methyl-1H-imidazol-1-yl group | Functionalized pyrazole derivative |
| Salt Formation | Functionalized compound, HCl | Formation of hydrochloride salt | 1,3-Dimethyl-5-(2-methyl-1H-imidazol-1-yl)-1H-pyrazole-4-carboxylic acid hydrochloride |
Research Findings and Advantages of the Preparation Method
- The described synthetic route for the pyrazole core is industrially viable with high purity and yield, utilizing readily available reagents and straightforward reaction conditions.
- The use of methylhydrazine aqueous solution in toluene allows efficient cyclization and hydrazine incorporation with controlled temperature to avoid side reactions.
- The acidification step with dilute hydrochloric acid enables effective isolation of the pyrazole acid intermediate.
- Subsequent functionalization with 2-methylimidazole, though less explicitly documented, follows standard nucleophilic substitution chemistry, allowing selective introduction of the imidazole moiety.
- Formation of the hydrochloride salt improves the compound’s physicochemical properties, such as solubility and stability, which are critical for pharmaceutical applications.
Q & A
Q. What are the standard synthetic routes for preparing 1,3-dimethyl-5-(2-methyl-1H-imidazol-1-yl)-1H-pyrazole-4-carboxylic acid hydrochloride?
The compound can be synthesized via cyclocondensation reactions using precursors such as ethyl acetoacetate, phenylhydrazine derivatives, and appropriately substituted imidazoles. For example, cyclocondensation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with chloromethyl intermediates under basic conditions (e.g., K₂CO₃) is a common approach, followed by hydrolysis and subsequent HCl salt formation . Key steps include regioselective substitution at the pyrazole C-5 position and purification via recrystallization from DMF/acetic acid mixtures .
Q. How is the compound structurally characterized in academic research?
Structural confirmation relies on:
- X-ray crystallography : Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and tautomeric forms .
- Spectroscopy : IR confirms carboxylic acid and imidazole functional groups (e.g., C=O stretch at ~1700 cm⁻¹). ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at δ 2.3–2.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 295.12) .
Q. What are the recommended protocols for handling and storing this compound?
- Storage : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid prolonged exposure to light or humidity, which may induce decomposition .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and regioselectivity for this compound?
Advanced strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) and improves regioselectivity by enhancing reaction homogeneity .
- Catalytic systems : Use Pd/Cu catalysts for cross-coupling reactions to install the 2-methylimidazole moiety .
- NOE experiments : Confirm regiochemistry during imidazole substitution (e.g., nuclear Overhauser effects between pyrazole methyl and imidazole protons) .
Q. What methodologies are employed to study its physicochemical properties (e.g., solubility, pKa)?
- Solubility profiling : Use HPLC with gradient elution (acetonitrile/water + 0.1% TFA) to quantify solubility in aqueous buffers (pH 1–7.4) .
- pKa determination : Potentiometric titration or UV-spectrophotometric methods in 20% DMSO/water mixtures to account for low aqueous solubility .
- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict logP (2.1–2.5) and pKa (carboxylic acid ≈ 3.2; imidazole ≈ 6.8) .
Q. How can researchers design bioactivity studies targeting enzyme inhibition (e.g., Factor Xa)?
- In vitro assays : Use fluorogenic substrates (e.g., Boc-Ile-Glu-Gly-Arg-AMC) to measure Factor Xa inhibition (IC₅₀) in human plasma .
- Structure-activity relationships (SAR) : Modify the imidazole/pyrazole substituents to enhance binding to S1/S4 pockets (e.g., trifluoromethyl groups improve selectivity over trypsin) .
- In vivo models : Evaluate antithrombotic efficacy in rodent models (e.g., FeCl₃-induced thrombosis) with oral bioavailability studies (Cₘₐₓ ≈ 1.2 µM at 10 mg/kg) .
Q. What advanced analytical techniques validate compound stability under biological conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and oxidative (H₂O₂) conditions. Monitor degradation via UPLC-MS/MS to identify major byproducts (e.g., decarboxylation or imidazole ring oxidation) .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify intact compound using LC-HRMS. Typical half-life >6 hours indicates suitability for in vivo studies .
Data Contradictions and Resolution
- Tautomerism in imidazole rings : Conflicting crystallographic data may arise due to proton exchange between N-1 and N-3 positions. Resolve via low-temperature XRD (100 K) or dynamic NMR .
- Divergent bioactivity results : Variability in enzyme inhibition assays (e.g., Factor Xa IC₅₀ ± 20%) can stem from differences in plasma protein binding. Use ultrafiltration or dialysis to measure free fraction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
